TAS-301, also known by its chemical name 3-bis(4-methoxyphenyl)propionic acid, is a synthetic compound primarily recognized for its role as a protein kinase C inhibitor. It has been studied for its potential therapeutic applications in various cardiovascular conditions, particularly in preventing neointimal thickening following vascular injury. The compound is characterized by its unique molecular structure, which contributes to its biological activity and efficacy in modulating cellular processes.
There is no current research available on the specific mechanism of action of 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one.
TAS-301 has demonstrated notable biological activity in preclinical studies. Its primary action is the inhibition of neointimal thickening, a common response to vascular injury that can lead to restenosis after procedures like angioplasty. The compound's ability to modulate vascular smooth muscle cell proliferation and migration makes it a candidate for therapeutic interventions in cardiovascular diseases .
The synthesis of TAS-301 involves a multi-step organic reaction process. Key methods include:
Research indicates that optimizing the solubility and bioavailability of TAS-301 can enhance its therapeutic potential; techniques such as melt-adsorption on porous carriers have been explored .
TAS-301's primary applications lie within the field of cardiovascular medicine. Its role as a protein kinase C inhibitor positions it as a potential treatment for conditions characterized by excessive smooth muscle cell proliferation, such as:
Additionally, ongoing research may uncover further applications in other areas of medicine due to its biological activity.
Studies have indicated that TAS-301 interacts with several biological pathways through its inhibition of protein kinase C. Its effects on calcium signaling pathways suggest potential interactions with other pharmacological agents targeting similar pathways.
TAS-301 shares similarities with several other compounds that also function as protein kinase C inhibitors or target similar pathways. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Staurosporine | Broad-spectrum protein kinase inhibitor | Potent but non-selective |
Gö6976 | Selective protein kinase C inhibitor | More selective than TAS-301 |
Rottlerin | Inhibits specific isoforms of protein kinase C | Natural product with unique origin |
TAS-301 is distinguished by its specific targeting of neointimal thickening and vascular smooth muscle cell behavior, making it particularly relevant for cardiovascular applications compared to broader-spectrum inhibitors like staurosporine.
TAS-301 (3-[bis(4-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic indolinone derivative with the molecular formula C23H19NO3 and a molecular weight of 357.4 g/mol. Its structure features a bis(4-methoxyphenyl)methylene group attached to an indolinone core, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The compound’s IUPAC name, 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one, reflects its methoxy-substituted aromatic moieties and ketone functionality.
Key physicochemical properties include:
Property | Value | Source References |
---|---|---|
Molecular Formula | C23H19NO3 | |
Molecular Weight | 357.4 g/mol | |
Solubility (DMSO) | 35–71 mg/mL | |
SMILES | COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
TAS-301 is synthesized via two primary routes: Knoevenagel condensation and melt-adsorption.
This method involves reacting 2-indolinone derivatives with bis(4-methoxyphenyl)methane precursors. Indium(III) chloride (InCl3) and acetic anhydride catalyze the reaction, achieving yields of 45–75%. Key steps include:
To improve bioavailability, TAS-301 is adsorbed onto porous carriers like Florite RE (FLR), a calcium silicate. The process involves:
Optimization Parameters:
Synthesis Method | Yield | Key Advantages | Limitations |
---|---|---|---|
Knoevenagel Condensation | 45–75% | High purity | Requires toxic catalysts |
Melt-Adsorption | >90% | Enhanced solubility | Energy-intensive |
Crystallographic studies reveal that TAS-301 adopts an amorphous state in optimized formulations, critical for its dissolution properties.
Factors Influencing Stability:
Factor | Impact on Stability | Reference |
---|---|---|
Adsorbent type | FLR > silica derivatives | |
Drug/adsorbent ratio | 1:2 ratio prevents aggregation | |
Particle size | Larger particles enhance stability |
Three-bis-(four-methoxyphenyl)methylene-two-indolinone demonstrates potent inhibitory effects on neointimal hyperplasia across multiple balloon injury models. In rat carotid artery balloon injury studies, Three-bis-(four-methoxyphenyl)methylene-two-indolinone reduced intimal thickening in a dose-dependent manner, with oral administration at doses ranging from three to one hundred milligrams per kilogram showing significant efficacy [1] [2]. The compound achieved superior inhibitory potency compared to existing agents, with the effect at one hundred milligrams per kilogram being significantly greater than that of tranilast at three hundred milligrams per kilogram [2].
Study Model | Three-bis-(four-methoxyphenyl)methylene-two-indolinone Dose (mg/kg) | Primary Endpoint | Three-bis-(four-methoxyphenyl)methylene-two-indolinone Effect | Statistical Significance | Reference |
---|---|---|---|---|---|
Rat carotid artery balloon injury (single) | 3-100 | Intimal/medial area ratio | Dose-dependent reduction | p < 0.05 at 100 mg/kg | Muranaka et al., 1998 |
Rat carotid artery balloon injury (double) | 30-100 | Neointimal thickening (second injury) | Dose-dependent reduction | Yes | Sasaki et al., 2001 |
Porcine coronary artery balloon overstretch | 30 | Adventitial area | Significant reduction | Yes | Sasaki et al., 2000 |
Porcine coronary artery balloon overstretch | 100 | Adventitial area | Significant reduction | Yes | Sasaki et al., 2000 |
Porcine coronary artery balloon overstretch | 100 | Calculated stenosis ratio | Dose-dependent reduction | Yes at 30 and 100 mg/kg | Sasaki et al., 2000 |
The compound exhibited dual mechanisms of action by inhibiting both migration of medial vascular smooth muscle cells and proliferation of medial and intimal vascular smooth muscle cells [2]. Histopathological analysis revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone significantly reduced both neointimal and adventitial areas, resulting in larger residual luminal diameter [3]. In vitro assays demonstrated that the compound dose-dependently inhibited the proliferation of adventitial fibroblasts stimulated by basic fibroblast growth factor or transforming growth factor-beta one, while also reducing adventitial fibroblast-mediated three-dimensional collagen gel contraction [3].
The efficacy of Three-bis-(four-methoxyphenyl)methylene-two-indolinone was demonstrated across species, with porcine coronary artery balloon overstretch injury models showing significant reduction in stenosis ratio four weeks after injury [3]. Oral administration kept the angiographic luminal diameter of injured segments dilated and reduced calculated stenosis ratio in a dose-dependent manner [3]. The compound's effect on second neointimal formation following double balloon injury was particularly notable, with neointimal thickening fourteen days after second balloon injury being reduced by oral administration in a dose-dependent manner [4].
Three-bis-(four-methoxyphenyl)methylene-two-indolinone functions as a constrictive remodeling regulator, representing the first compound specifically developed for targeting constrictive remodeling processes in atherosclerosis and restenosis [3]. The compound's mechanism involves blocking voltage-independent calcium influx and downstream calcium-dependent signaling pathways that are fundamental to vascular smooth muscle cell proliferation and migration [1] [4].
Mechanism Component | Target Process | Effect of Three-bis-(four-methoxyphenyl)methylene-two-indolinone | Functional Outcome |
---|---|---|---|
Calcium influx inhibition | Voltage-independent Ca2+ channels | Blocks receptor-operated Ca2+ influx | Reduced SMC proliferation |
Protein kinase C pathway | Ca2+/PKC signaling cascade | Inhibits PKC activation | Blocked downstream signaling |
Activator protein-1 (AP-1) pathway | Transcriptional regulation | Reduces AP-1 induction | Decreased gene transcription |
Focal adhesion kinase phosphorylation | Cell adhesion and migration | Inhibits PDGF-induced phosphorylation | Impaired cell migration |
Paxillin phosphorylation | Cell adhesion and migration | Inhibits PDGF-induced phosphorylation | Impaired cell migration |
Calcium/calmodulin-dependent protein kinase II | Calcium-dependent signaling | Inhibits CaM kinase II activation | Reduced calcium signaling |
Cytoskeletal reorganization | Cell migration machinery | Prevents cytoskeletal rearrangement | Inhibited cell motility |
F-actin stress fiber formation | Cytoskeletal dynamics | Reduces stress fiber depolymerization | Stabilized cell structure |
The compound specifically targets platelet-derived growth factor-induced cellular responses, blocking the elevation of intracellular calcium concentration and subsequent activation of calcium/calmodulin-dependent protein kinase II [4]. Western blot analysis revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone inhibited platelet-derived growth factor-induced tyrosine phosphorylation of both focal adhesion kinase and paxillin, critical proteins in cell adhesion and migration processes [4]. The compound also prevented platelet-derived growth factor-induced F-actin stress fiber depolymerization, maintaining cytoskeletal stability [4].
In atherosclerotic pathophysiology, Three-bis-(four-methoxyphenyl)methylene-two-indolinone addresses multiple growth factor-induced proliferation pathways. The compound inhibited vascular smooth muscle cell proliferation stimulated by platelet-derived growth factor-BB, basic fibroblast growth factor, insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor [2] [5]. This broad-spectrum inhibition demonstrates the compound's potential for addressing the multifactorial nature of atherosclerotic progression.
Three-bis-(four-methoxyphenyl)methylene-two-indolinone demonstrates superior efficacy compared to tranilast, an established anti-restenotic agent, across multiple parameters of vascular remodeling inhibition. Direct comparative studies revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone at one hundred milligrams per kilogram showed significantly greater inhibitory potency on intimal formation than tranilast at three hundred milligrams per kilogram [2].
Parameter | Three-bis-(four-methoxyphenyl)methylene-two-indolinone | Tranilast | Comparative Advantage |
---|---|---|---|
Intimal/medial area ratio reduction | Dose-dependent (3-100 mg/kg) | Less effective than Three-bis-(four-methoxyphenyl)methylene-two-indolinone | Three-bis-(four-methoxyphenyl)methylene-two-indolinone superior |
Medial SMC migration inhibition | Yes - multiple growth factors | Yes - limited growth factors | Three-bis-(four-methoxyphenyl)methylene-two-indolinone broader spectrum |
Intimal SMC proliferation inhibition | Yes - medial and intimal SMCs | Yes - medial and intimal SMCs | Similar efficacy |
Neointimal cell count reduction | Greater reduction vs tranilast | Moderate reduction | Three-bis-(four-methoxyphenyl)methylene-two-indolinone superior |
Effective dose range (mg/kg) | 3-100 | 300 | Three-bis-(four-methoxyphenyl)methylene-two-indolinone lower dose required |
Superior efficacy demonstrated | Yes at 100 mg/kg | No - inferior to Three-bis-(four-methoxyphenyl)methylene-two-indolinone | Three-bis-(four-methoxyphenyl)methylene-two-indolinone overall superiority |
Microscopic examination showed fewer cells present on the intima of balloon-injured arteries in Three-bis-(four-methoxyphenyl)methylene-two-indolinone-treated rats compared to tranilast-treated animals [2]. The superior efficacy of Three-bis-(four-methoxyphenyl)methylene-two-indolinone was attributed to its dual inhibition of both migration of medial smooth muscle cells and proliferation of medial and intimal smooth muscle cells, whereas tranilast showed more limited effects [2].
In porcine coronary artery models, tranilast demonstrated beneficial effects but with different mechanisms and efficacy profiles compared to Three-bis-(four-methoxyphenyl)methylene-two-indolinone. Tranilast at three grams per day showed a thirty-seven percent reduction in neointimal area normalized to fracture length and a twenty-three percent reduction in adventitial area normalized to vessel size in balloon-injured vessels [6]. In stented arteries, tranilast achieved a thirty-two percent reduction in neointimal area normalized to injury score [6]. However, these effects required significantly higher doses and longer treatment duration compared to Three-bis-(four-methoxyphenyl)methylene-two-indolinone.
The mechanistic differences between Three-bis-(four-methoxyphenyl)methylene-two-indolinone and tranilast contribute to their differential efficacy profiles. While tranilast primarily inhibits transforming growth factor-beta one-induced collagen and glycosaminoglycan synthesis and platelet-derived growth factor-induced migration and proliferation through S-phase blockade [6], Three-bis-(four-methoxyphenyl)methylene-two-indolinone targets the calcium-dependent signaling cascades upstream of these processes [4] [5]. This upstream targeting allows Three-bis-(four-methoxyphenyl)methylene-two-indolinone to achieve broader inhibition of multiple growth factor-induced responses with greater potency.